1-(3,4-Dimethoxyphenyl)prop-2-en-1-one
Description
1-(3,4-Dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a 1,3-diaryl-2-propenone backbone. It is synthesized via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and substituted benzaldehydes under basic conditions, yielding planar structures with conjugated π-systems . The compound crystallizes in a monoclinic system, with a dihedral angle of 3.82° between its aromatic rings, indicating near coplanarity. Key bond lengths (e.g., C=O: ~1.23 Å, C=C: ~1.47 Å) and angles align with typical chalcone geometries . Its methoxy groups enhance electron-donating effects, influencing electronic properties and reactivity, making it a candidate for nonlinear optical (NLO) materials and bioactive molecule design .
Properties
CAS No. |
33731-40-7 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H12O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7H,1H2,2-3H3 |
InChI Key |
VCBDQIDKIFMZBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Crystallographic Properties
Substituent variations significantly alter molecular geometry and intermolecular interactions. Below is a comparative analysis of structurally related chalcones:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Halogens (Br, F) and CF3 increase polarity and dipole moments, promoting NLO activity .
- Electron-Donating Groups (EDGs) : Methoxy groups stabilize charge transfer states, enhancing fluorescence and reactivity .
- Steric Effects : Bulky substituents (e.g., CN, spirocyclohexyl) reduce coplanarity, affecting conjugation and intermolecular interactions .
Electronic and Nonlinear Optical Properties
Substituents modulate electronic transitions and NLO responses, as shown below:
Key Findings :
- Halogenation : Bromo and fluoro substituents redshift absorption (λmax) and amplify χ³ values due to enhanced charge transfer .
- Trifluoromethyl : The strong electron-withdrawing effect of CF3 increases n₂ by 200% compared to the parent compound .
- Extended Conjugation : FLLL32’s spirocyclohexyl ring extends π-conjugation, improving bioactivity but reducing crystallinity .
Key Insights :
- Methoxy Positioning : 3,4-Dimethoxy groups optimize antioxidant activity by stabilizing radical intermediates .
- Targeted Modifications : FLLL32’s spirocyclohexyl ring improves selectivity for STAT3 over related kinases .
- Amino Substitution: Dimethylamino groups enhance solubility and melanogenesis inhibition by 3-fold compared to unsubstituted chalcones .
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